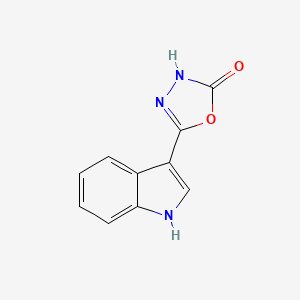

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7N3O2 |

|---|---|

Molekulargewicht |

201.18 g/mol |

IUPAC-Name |

5-(1H-indol-3-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) |

InChI-Schlüssel |

JVRRKRQQUPJXHN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)O3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3 Indolyl 1,3,4 Oxadiazol 2 3h One and Derivatives

Classical and Contemporary Synthetic Routes to 1,3,4-Oxadiazol-2(3H)-one Systems

The formation of the 1,3,4-oxadiazol-2(3H)-one ring is a critical step, and numerous synthetic protocols have been developed, ranging from traditional cyclization reactions to more advanced catalytic and energy-assisted methods.

Cyclization Reactions from Hydrazide Precursors

The most fundamental and widely employed route to the 1,3,4-oxadiazole (B1194373) core involves the cyclization of carboxylic acid hydrazides or their derivatives. biointerfaceresearch.com This strategy typically involves two main approaches: the cyclodehydration of 1,2-diacylhydrazines or the reaction of a single acylhydrazide with a one-carbon carbonyl source.

In the first approach, an indole-containing carboxylic acid, such as indole-3-carboxylic acid, can be reacted with a second hydrazide to form an N,N'-diacylhydrazine intermediate. organic-chemistry.org This intermediate is then subjected to cyclodehydration using a variety of dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). biointerfaceresearch.com

The second, more direct approach involves the reaction of an indole-acylhydrazide with a carbonylating agent that provides the C2 carbon of the oxadiazolone ring. Phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), are frequently used for this purpose. For instance, the synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, a close analog, is achieved through the formation of an intermediate hydrazide from indole-3-acetic acid, followed by condensation with carbon disulfide and subsequent intramolecular cyclization. organic-chemistry.orgnih.gov A similar strategy using a phosgene equivalent would yield the corresponding oxadiazol-2(3H)-one.

| Precursor Type | Cyclizing/Dehydrating Agent | Description | Reference |

|---|---|---|---|

| N,N'-Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | A strong dehydrating agent commonly used for cyclization, often requiring elevated temperatures. | biointerfaceresearch.com |

| N,N'-Diacylhydrazine | Polyphosphoric Acid (PPA) | Acts as both a dehydrating agent and an acidic catalyst. | biointerfaceresearch.com |

| Acylhydrazide | Phosgene (or equivalents like Triphosgene, CDI) | Provides the carbonyl carbon (C2) for the oxadiazolone ring formation. | General Knowledge |

| Acylhydrazide | Carbon Disulfide (CS₂) | Used for the synthesis of the analogous oxadiazole-2(3H)-thiones. | organic-chemistry.orgnih.gov |

| Ethyl Carbazate + N-Acylbenzotriazole | Triphenylphosphine-Iodine (Ph₃P-I₂) | A one-pot N-acylation followed by dehydrative cyclization to form an alkoxy-oxadiazole, which can be converted to the oxadiazolone. | rsc.orgnih.gov |

Carbonylative and Oxidative Cyclization Protocols

Modern synthetic chemistry has introduced more sophisticated methods for constructing the oxadiazolone ring, including carbonylative and oxidative cyclizations that offer high efficiency and atom economy.

Oxidative cyclization is a powerful technique that typically starts from N-acylhydrazones, which are readily prepared by condensing an acylhydrazide with an aldehyde. The subsequent cyclization is induced by an oxidizing agent. A variety of oxidants have been successfully employed, including potassium permanganate, bromine in acetic acid, and chloramine-T. biointerfaceresearch.com Hypervalent iodine reagents, such as di(acetoxy)iodobenzene (DIB), are particularly effective for this transformation and have been used to synthesize 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles. nii.ac.jp More recently, photo-mediated, catalyst-free oxidative cyclization reactions have been developed, representing a greener approach. beilstein-journals.org

Carbonylative cyclization protocols introduce a carbonyl group during the cyclization process, often using carbon monoxide (CO) or a surrogate like carbon dioxide (CO₂). Palladium-catalyzed oxidative, intramolecular cyclocarbonylation provides a direct and efficient route to 1,3,4-oxadiazol-2(3H)-ones. rsc.org Another innovative method involves a one-pot synthesis from aldehydes, hydrazines, and CO₂ as the C1 synthon, promoted by hypoiodite (B1233010) generated in situ. researchgate.net

| Protocol Type | Key Reagents/Catalysts | Precursor | Description | Reference |

|---|---|---|---|---|

| Oxidative | Di(acetoxy)iodobenzene (DIB) | N'-Benzylidene-(1H-indol-3-yl)alkanehydrazide | An efficient cyclization of a pre-formed hydrazone using a hypervalent iodine reagent. | nii.ac.jp |

| Oxidative | Chloramine-T | N-Acylhydrazone | A classic method for oxidative C-O bond formation. | biointerfaceresearch.com |

| Oxidative | Iodine (I₂) / K₂CO₃ | Acylhydrazone | A transition-metal-free protocol for the oxidative cyclization of crude acylhydrazones. | nih.gov |

| Carbonylative | Palladium Catalyst, CO | Aryl Halide, Hydrazide | Catalytic intramolecular cyclocarbonylation to form the oxadiazolone ring. | rsc.org |

| Carbonylative | CO₂, KI, TBHP | Aldehyde, Hydrazine (B178648) | A one-pot synthesis using carbon dioxide as the carbonyl source, promoted by in situ generated hypoiodite. | researchgate.net |

Mitsunobu Chemistry in Oxadiazolone Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for the dehydrative coupling of an alcohol with an acidic pronucleophile, mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov The reaction is renowned for proceeding under mild, neutral conditions and typically results in a clean inversion of stereochemistry at the alcohol's carbon center.

While its most common application is in intermolecular C-O, C-N, and C-S bond formation, the Mitsunobu reaction is also highly effective for intramolecular cyclodehydration to form heterocyclic rings. In the context of 1,3,4-oxadiazol-2(3H)-one synthesis, this reaction could theoretically be applied to the intramolecular cyclization of a suitable precursor, such as an N-acyl-N'-hydroxy-hydrazide derivative. In this hypothetical pathway, the hydroxyl group would be activated by the PPh₃/DEAD system, transforming it into a good leaving group, which is then displaced by the neighboring amide oxygen to close the five-membered ring. Although direct and widespread application of the Mitsunobu reaction for the final ring-closing step to form 1,3,4-oxadiazol-2(3H)-ones is not extensively documented in comparison to other methods, its utility in facilitating dehydrative cyclizations makes it a relevant and potent potential strategy.

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. Microwave-assisted organic synthesis often leads to dramatically reduced reaction times, increased product yields, and enhanced product purity. biointerfaceresearch.com These benefits are attributed to the efficient and uniform heating of the reaction mixture.

In the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation has been successfully applied to accelerate the cyclodehydration of diacylhydrazines and the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.com For example, the cyclization of N'-((1H-indol-3-yl)methylene)isonicotinohydrazide with acetic anhydride (B1165640) can be performed under microwave conditions. biointerfaceresearch.com Similarly, the oxidative cyclization of N-acyl hydrazones using reagents like chloramine-T is also enhanced by microwave assistance. nih.gov These solvent-free or solid-support-based microwave protocols not only accelerate the synthesis but also align with the principles of environmentally benign chemistry. biointerfaceresearch.com

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Cyclodehydration of Diacylhydrazine (Example) | Conventional Heating (Reflux) | Several Hours | Moderate to Good | biointerfaceresearch.com |

| Cyclodehydration of Diacylhydrazine (Example) | Microwave Irradiation (Polymer-supported Burgess reagent) | 2 minutes | 96% | biointerfaceresearch.com |

| Synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones | Conventional Heating | Hours | Good | researchgate.net |

| Synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones | Microwave Irradiation (Solvent-free) | Minutes | Good to Excellent (up to 98%) | researchgate.net |

Strategies for Indole-Oxadiazolone Linkage Formation

The creation of the covalent bond between the indole (B1671886) and oxadiazolone moieties is the defining feature of the target compound. Synthetic strategies typically involve building one heterocyclic system upon the other, starting from a suitably functionalized precursor.

Direct Annulation and Coupling Reactions

The term "direct annulation" in this context refers to the construction of the oxadiazolone ring directly onto a pre-existing, functionalized indole core. This is the most common and straightforward strategy for synthesizing 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives.

The process generally begins with a readily available indole derivative, such as indole-3-carboxylic acid or indole-3-acetic acid. These starting materials serve as the scaffold upon which the oxadiazolone ring is assembled. The typical synthetic sequence involves:

Hydrazide Formation : The carboxylic acid group of the indole precursor is converted into the corresponding acylhydrazide. This is usually achieved by first converting the acid to an ester or acid chloride, followed by reaction with hydrazine hydrate (B1144303).

Cyclization : The resulting indole-acylhydrazide is then cyclized to form the 1,3,4-oxadiazol-2(3H)-one ring using one of the methods described in section 2.1. This can be accomplished by reacting the hydrazide with phosgene or a phosgene equivalent.

This approach has been successfully used to prepare a variety of 5-(indolyl)-1,3,4-oxadiazole derivatives. For example, a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were efficiently synthesized from simple indole-3-carboxylic acids via the oxidative cyclization of intermediate N'-benzylidene-(1H-indol-3-yl)alkane hydrazides. nii.ac.jp While not forming the oxadiazol-one directly, this demonstrates the principle of building the five-membered ring from a functionalized indole. Similarly, the synthesis of 5-(3-indolyl)-1,3,4-thiadiazole analogs has been achieved by reacting indole-3-carboxylic acid with other hydrazides to form a diacylhydrazine, which is then cyclized. organic-chemistry.org

While transition-metal-catalyzed cross-coupling reactions are powerful tools for linking heterocyclic rings, the direct annulation approach starting from functionalized indoles remains the most prevalent and efficient method for the synthesis of the target indole-oxadiazolone framework.

Multi-Step Conversions from Indole Precursors

The construction of the 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one scaffold and its thio-analogs typically commences from readily available indole precursors, such as indole-3-acetic acid or indole-3-carboxylic acids. nih.govresearchgate.net These multi-step synthetic sequences involve the formation of key intermediates like hydrazides, which are then cyclized to form the desired 1,3,4-oxadiazole ring.

A common synthetic route begins with the esterification of an indole-3-alkanoic acid, followed by reaction with hydrazine hydrate to yield the corresponding indole-3-alkanehydrazide. researchgate.net This hydrazide intermediate is a crucial building block for the subsequent cyclization. For the synthesis of the 2-thioxo derivatives, the indole-3-alkanehydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by intramolecular cyclization to yield 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione. nih.gov

Another approach involves the oxidative cyclization of N'-benzylidene-(1H-indol-3-yl)alkanehydrazides. researchgate.net These hydrazone precursors are themselves derived from indole-3-carboxylic acids. researchgate.net The use of a hypervalent iodine reagent, such as di(acetoxy)iodobenzene (DIB), in a solvent like dichloromethane (B109758) facilitates this transformation, providing an efficient method for the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles. researchgate.net

Researchers have also utilized indole-carbohydrazides reacted with heterocyclic aromatic aldehydes to form indole-containing hydrazide-hydrazones. chemmethod.com These intermediates can then undergo intramolecular cyclization in the presence of molecular iodine and potassium carbonate in DMSO at elevated temperatures to form the corresponding indole-linked 1,3,4-oxadiazoles. chemmethod.com

The following table summarizes a typical multi-step synthesis of a 5-(3-indolyl)-1,3,4-oxadiazole-2-thiol derivative, a closely related analog to the target compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(1H-indol-3-yl)acetic acid | Absolute ethanol, sulfuric acid (catalytic) | Ethyl 2-(1H-indol-3-yl)acetate |

| 2 | Ethyl 2-(1H-indol-3-yl)acetate | Hydrazine hydrate, methanol, reflux | 2-(1H-indol-3-yl)acetohydrazide |

| 3 | 2-(1H-indol-3-yl)acetohydrazide | Carbon disulfide, ethanolic potassium hydroxide | 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol |

Functionalization and Derivatization of the Core Scaffold

Once the core 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one scaffold is assembled, further chemical modifications can be introduced to explore the structure-activity relationships of the resulting derivatives. These modifications can be targeted at either the indole ring or the oxadiazolone ring system.

The indole ring of the scaffold is amenable to the introduction of various substituents. For instance, starting with a 5-methyl-substituted indole-3-acetic acid methyl ester allows for the synthesis of derivatives bearing a methyl group on the indole nucleus. nih.gov This modification has been shown to influence the biological properties of the final compounds. nih.gov Similarly, the synthesis of 5-bromo indolyl derivatives has been reported, demonstrating the feasibility of incorporating halogen atoms onto the indole ring. nih.gov The introduction of these substituents can be achieved by utilizing appropriately substituted indole precursors at the beginning of the synthetic sequence.

The 1,3,4-oxadiazole-2(3H)-thione variant of the core scaffold offers a reactive handle for further derivatization, particularly through S-alkylation. The sulfhydryl group can be readily alkylated by treating the thione with various alkyl or aralkyl halides in the presence of a base like sodium hydride in a solvent such as DMF. ajol.info This reaction leads to the formation of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles. nih.gov A wide range of alkylating agents can be employed, including propyl, butyl, and benzyl (B1604629) halides, to generate a diverse library of S-alkylated derivatives. nih.gov The site of alkylation, whether on the sulfur (S-alkylation) or nitrogen (N-alkylation) of the oxadiazole thione, can be influenced by the reaction conditions. tandfonline.com

The following table provides examples of S-alkylation reactions on a 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione core.

| Starting Thione | Alkylating Agent | Product |

|---|---|---|

| 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | Propyl halide | 2-[(1H-indol-3-yl)methyl]-5-(propylthio)-1,3,4-oxadiazole |

| 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | Butyl halide | 2-[(1H-indol-3-yl)methyl]-5-(butylthio)-1,3,4-oxadiazole |

| 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | Benzyl halide | 2-[(1H-indol-3-yl)methyl]-5-(benzylthio)-1,3,4-oxadiazole |

To explore synergistic effects and develop novel compounds with enhanced biological profiles, the 5-(3-indolyl)-1,3,4-oxadiazole scaffold has been incorporated into hybrid molecules containing other biologically relevant moieties. This approach involves linking the core scaffold to other heterocyclic systems known for their pharmacological activities.

For example, indole-1,3,4-oxadiazole-based sulfonyl 1,2,3-triazoles have been synthesized. bohrium.com This involves a multi-step process where a propargyl group is introduced onto the sulfur atom of the oxadiazole ring, which then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various substituted aryl azides to form the triazole ring. bohrium.com

Another strategy involves the synthesis of indole-oxadiazole coupled isoxazole (B147169) hybrids. thesciencein.org In this approach, a propargyl group is attached to the indole nitrogen, and the resulting alkyne undergoes a Cu(I)-catalyzed reaction with in situ generated nitrile oxides to form the isoxazole ring. thesciencein.org

Furthermore, the combination of the 1,2,3-triazole ring with the 1,3,4-oxadiazole ring system in a single molecule has been achieved. orientjchem.org This involves synthesizing 1,2,3-triazole compounds containing a carboxylic acid functional group, which are then condensed with semicarbazide (B1199961) hydrochloride in the presence of a dehydrating agent like phosphorus oxychloride to form the 2-amino-1,3,4-oxadiazole ring. orientjchem.org

The following table illustrates the formation of hybrid molecules incorporating the indole-1,3,4-oxadiazole scaffold.

| Indole-Oxadiazole Precursor | Coupling Partner/Reaction | Hybrid Molecule Scaffold |

|---|---|---|

| 2-(1-methyl-1H-indol-3-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole | Substituted aryl azides (CuAAC) | Indole-1,3,4-oxadiazole-sulfonyl-1,2,3-triazole |

| 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole | In situ generated nitrile oxides (Cu(I)-catalyzed) | Indole-oxadiazole-isoxazole |

| 1-(substituted-phenyl)-1H-1,2,3-triazolyl-4-carboxylic acid | Semicarbazide hydrochloride, POCl3 | 1,2,3-Triazole-1,3,4-oxadiazole |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Indolyl 1,3,4 Oxadiazol 2 3h One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular skeleton of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectra of these compounds, the proton of the indole (B1671886) N-H group typically appears as a characteristic singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.netresearchgate.net The protons on the indole ring itself resonate in the aromatic region, typically between δ 7.0 and δ 8.5 ppm, with their specific shifts and coupling patterns providing confirmation of the 3-substitution pattern. researchgate.netmdpi.com For instance, in a related series, the indole moiety protons appeared at δ 11.03 (s, 1H, NH-1'), 7.50 (d, J = 8.0 Hz, 1H, H-4'), and 7.37 (br.d, J = 8.0 Hz, 1H, H-7'). researchgate.net

¹³C NMR spectroscopy complements the proton data by confirming the carbon framework. The carbons of the 1,3,4-oxadiazole (B1194373) ring are particularly diagnostic, with signals appearing in the δ 155–168 ppm range. nih.gov A narrow chemical shift difference of approximately 5-6 ppm between the C2 and C5 carbons is characteristic for such substitution patterns on the oxadiazole ring. researchgate.net For example, in the spectrum of 4-((5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl)amino)benzonitrile, the oxadiazole carbons resonate at δ 157.97 and δ 156.81 ppm. researchgate.net The carbons of the indole ring produce a set of signals consistent with its aromatic and heterocyclic structure, typically observed between δ 100 and δ 137 ppm. researchgate.net

Table 1: Typical NMR Chemical Shifts (δ, ppm) for 5-(3-Indolyl)-1,3,4-oxadiazole Derivatives

| Atom | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Indole N-H | ¹H | > 11.0 | Broad singlet, exchangeable with D₂O |

| Indole Aromatic C-H | ¹H | 7.0 - 8.5 | Complex multiplets, specific J-couplings |

| Indole C2-H | ¹H | ~8.0 | Singlet or doublet, depends on substitution |

| Oxadiazole C2 & C5 | ¹³C | 155 - 168 | Confirms the presence of the oxadiazole ring |

| Indole Aromatic C | ¹³C | 100 - 137 | Set of 8 signals confirming the indole core |

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one derivatives. High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous verification of the molecular formula. mdpi.com Typically, the protonated molecular ion peak [M+H]⁺ is observed, and its measured mass is compared to the calculated mass, with a difference of less than 5 ppm considered confirmatory. mdpi.com

In addition to molecular formula verification, fragmentation analysis, often performed using techniques such as Electron Impact (EI) mass spectrometry, offers valuable structural insights. The fragmentation pattern serves as a fingerprint for the molecule and helps confirm the connectivity of its constituent parts. A very common and diagnostic fragmentation pathway for these compounds involves the cleavage of the bond between the indole and oxadiazole moieties. This process typically yields a highly stable indol-3-ylmethyl cation or a related fragment. For instance, a base peak at m/z 130 is frequently observed, corresponding to the [C₉H₈N]⁺ fragment of the indole moiety, which is a strong indicator of the core structure. researchgate.net

Table 2: Common Mass Spectrometry Fragments for 5-(3-Indolyl)-1,3,4-oxadiazole Derivatives

| m/z Value | Proposed Fragment | Ion Formula | Significance |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | [C₁₁H₈N₃O₂]⁺ | Confirms molecular weight and formula (HRMS) |

| 130 | Indol-3-ylmethyl cation | [C₉H₈N]⁺ | Highly characteristic base peak for the indole-3-yl moiety |

| 103 | Indole fragment minus HCN | [C₇H₅N]⁺ | Further fragmentation of the indole ring |

| 86 | Oxadiazolone fragment | [C₂H₂N₂O₂]⁺ | Indicates the presence of the oxadiazolone ring |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecular structure of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives. The IR spectrum provides a distinct pattern of absorption bands corresponding to the vibrational frequencies of specific bonds.

The presence of the indole ring is confirmed by several characteristic bands. A sharp to medium absorption band for the N-H stretching vibration is typically observed in the region of 3300-3450 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching vibrations from the indole ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic system are found between 1450 and 1620 cm⁻¹. nih.gov

The 1,3,4-oxadiazol-2(3H)-one ring also gives rise to several distinct absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching of the oxadiazolone ring is expected around 1750-1790 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is typically observed around 1650-1680 cm⁻¹. researchgate.net Furthermore, a characteristic band for the C-O-C (ether) linkage stretching within the ring usually appears in the range of 1050-1100 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3450 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3150 | Medium to Weak |

| Carbonyl C=O | Stretch | 1750 - 1790 | Strong |

| Imine C=N | Stretch | 1650 - 1680 | Medium |

| Aromatic C=C | Stretch | 1450 - 1620 | Variable |

| Ether C-O-C | Stretch | 1050 - 1100 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation Determination

While NMR, MS, and IR spectroscopy confirm the constitution and functional groups of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles with very high precision.

Furthermore, crystallographic analysis elucidates the supramolecular assembly, showing how individual molecules pack together in the crystal lattice. mdpi.com It identifies and quantifies key intermolecular interactions, such as hydrogen bonds (e.g., between the indole N-H donor and a carbonyl oxygen or oxadiazole nitrogen acceptor) and π-π stacking interactions between the aromatic rings. mdpi.comrsc.org This information is vital for understanding the solid-state properties of the material. The analysis yields precise data on the crystal system, space group, and unit cell dimensions, providing a complete structural description. mdpi.com

Table 4: Representative Data Obtained from an X-ray Crystallographic Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | Monoclinic, Triclinic, etc. mdpi.comrsc.org |

| Space Group | The specific symmetry group of the crystal | P-1, P2₁/n, etc. mdpi.comrsc.org |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å; α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com |

| Bond Lengths | The distance between the nuclei of two bonded atoms | e.g., C-N, C=O, C-O bond distances in Ångströms |

| Bond Angles | The angle formed between three connected atoms | e.g., C-N-C, O-C-N bond angles in degrees |

| Dihedral Angle | The angle between the planes of the indole and oxadiazole rings | Measured in degrees |

| Intermolecular Interactions | Identification and geometry of H-bonds, π-stacking, etc. | Donor-Acceptor distances and angles |

Computational and Theoretical Investigations of 5 3 Indolyl 1,3,4 Oxadiazol 2 3h One Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one analogues. These calculations provide valuable data on molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are key to predicting a molecule's behavior. acu.edu.inresearchgate.net

For instance, DFT studies on 1,3,4-oxadiazole-indole derivatives have been used to optimize molecular geometry and plot electrostatic potential maps. acu.edu.in These maps highlight the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack and potential intermolecular interactions. acu.edu.in The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Theoretical calculations also help in determining parameters like chemical hardness, electronic chemical potential, and electrophilicity, which are efficient descriptors for evaluating molecular interactions and reactivity. researchgate.net These computational insights are fundamental for predicting how these analogues will interact with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively applied to analogues of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one to understand their interactions with various biological targets, such as enzymes and receptors. researchgate.netnih.gov

Docking simulations provide detailed information about the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. researchgate.netjoac.info

For example, docking studies of indole-based oxadiazole derivatives with β-glucuronidase have revealed that the binding is thermodynamically favorable, and the inhibitory potential increases with the number of hydrogen bonds formed. researchgate.net Similarly, in studies targeting the anti-apoptotic protein Bcl-2, docking simulations helped identify key interactions within the BH3 binding pocket, guiding the design of more potent inhibitors. nih.govcardiff.ac.ukovid.com The 3-indolyl group often plays a crucial role in these interactions, sometimes fitting into hydrophobic grooves or participating in cation-pi interactions with residues like arginine. ovid.com

The following table summarizes representative findings from molecular docking studies of indole-oxadiazole analogues against various targets:

| Target Protein | Key Interacting Residues | Type of Interactions | Reference |

| Bcl-2 | Gly142, Arg143 | Hydrogen bonding, Arene-cation interaction | cardiff.ac.ukovid.com |

| β-glucuronidase | Not specified | Hydrogen bonding | researchgate.net |

| Tubulin | Tyr202, Ala317, Phe244, Arg320, Cys356 | Hydrogen bonding, Pi-pi stacking | joac.info |

| Bacterial Peptidoglycan | Not specified | High binding affinity | doaj.org |

| SARS-CoV-2 Main Protease | Not specified | High binding affinity | doaj.org |

| Acetylcholinesterase (AChE) | Not specified | Non-covalent interactions blocking enzyme gorge | mdpi.com |

This table is for illustrative purposes and summarizes findings from multiple studies on different analogues.

While docking provides a static picture of the binding pose, it also offers insights into the conformational dynamics of the ligand within the binding pocket. The generation of multiple conformations during the docking process helps to understand the flexibility of the ligand and how it adapts to the active site of the protein. joac.info For instance, studies on bis(indolyl) oxadiazole derivatives targeting the tubulin receptor generated over 2000 conformations to identify the most stable binding modes. joac.info This analysis is crucial for understanding how subtle changes in the ligand's structure can affect its orientation and interactions within the binding pocket.

Pharmacophore Modeling and Virtual Screening Approaches in Ligand Discovery

Pharmacophore modeling and virtual screening are essential computational strategies for identifying novel drug candidates from large compound libraries. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. ugm.ac.idnih.gov

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov For indole-oxadiazole analogues, pharmacophore models have been developed to screen databases for new compounds with potential activity against targets like the Bcl-2 protein. nih.govresearchgate.net The process involves:

Model Generation: Creating a pharmacophore hypothesis based on a set of active compounds. ugm.ac.id

Validation: Testing the model's ability to distinguish between active and inactive compounds. ugm.ac.id

Virtual Screening: Using the validated model as a 3D query to search large chemical databases for molecules that match the pharmacophoric features. rsc.org

This approach has successfully led to the discovery of novel 5-(indole-3-yl)-2-amino- researchgate.netresearchgate.netamanote.com-oxadiazole derivatives as Bcl-2 inhibitors. nih.govcardiff.ac.uk The hits from virtual screening are then typically subjected to further analysis, such as molecular docking, to refine the selection of candidates for synthesis and biological testing. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwu.ac.th These models are valuable for predicting the activity of newly designed compounds and for understanding which molecular properties are most important for their biological effect. eurjchem.com

For analogues of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one, 2D- and 3D-QSAR models have been developed. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 1,3,4-oxadiazol-2-one derivatives targeting fatty acid amide hydrolase (FAAH). nih.gov These models use steric, electrostatic, and other fields to correlate molecular properties with inhibitory activity, yielding statistically significant models (e.g., CoMFA Q² = 0.61, R² = 0.98; CoMSIA Q² = 0.64, R² = 0.93). nih.gov

The contour maps generated from these analyses provide a visual representation of which regions of the molecule are sensitive to modifications, guiding further structural optimization. nih.gov QSAR models have also been developed for indole (B1671886) derivatives targeting other enzymes, demonstrating good predictive power and robustness. eurjchem.commdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the fluctuations of atomic positions. nih.gov This technique complements the static picture provided by molecular docking.

Investigation of Biological Activities and Mechanistic Insights of 5 3 Indolyl 1,3,4 Oxadiazol 2 3h One Derivatives Non Clinical Focus

Enzyme Inhibition Studies and Associated Mechanistic Pathways

Derivatives of the 5-(3-indolyl)-1,3,4-oxadiazole scaffold have been identified as inhibitors of several key enzymes involved in signaling pathways that regulate cell proliferation, survival, and gene expression. The following sections detail the inhibitory activities against specific enzymes and the mechanistic understanding derived from non-clinical research.

Glycogen Synthase Kinase-3beta (GSK-3beta) Inhibition

Glycogen Synthase Kinase-3beta (GSK-3beta) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. Its overactivity is implicated in various diseases. The indole (B1671886) nucleus, a key component of the studied scaffold, is found in many compounds that exhibit GSK-3beta inhibitory activity. For instance, oxindole (B195798) derivatives, which are structurally related to the indole core, have been identified as promising ATP-competitive inhibitors of GSK-3beta. nih.gov Research into 9H-pyrimido[4,5-b]indole-based compounds has also yielded potent GSK-3beta inhibitors, with some derivatives showing IC50 values in the nanomolar range. nih.gov One such derivative, (R)-1-(3-((7-bromo-9Hpyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one, demonstrated an IC50 of 360 nM. nih.gov These findings suggest that the indole moiety within the 5-(3-indolyl)-1,3,4-oxadiazole structure is a critical contributor to its potential for GSK-3beta inhibition.

Table 1: GSK-3beta Inhibition by Indole Derivatives

| Compound Name | Target Enzyme | IC50 Value |

|---|---|---|

| (R)-1-(3-((7-bromo-9Hpyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | GSK-3beta | 360 nM nih.gov |

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Numerous studies have confirmed that indole-1,3,4-oxadiazole hybrids are potent EGFR inhibitors.

A series of 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides were designed and synthesized as EGFR inhibitors. One of the most active compounds in this series, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, exhibited significant EGFR inhibition with an IC50 value of 2.80 µM. nih.gov Further research on indole-oxadiazole coupled isoxazole (B147169) hybrids identified compounds with even greater inhibitory activity against EGFR tyrosine kinase than the standard drug erlotinib. researchgate.net Specifically, compounds designated as (6g) and (6m) showed IC50 values of 0.311 µM and 0.203 µM, respectively, compared to erlotinib's IC50 of 0.421 µM. researchgate.net These studies underscore the potential of the 5-(3-indolyl)-1,3,4-oxadiazole scaffold in developing effective EGFR inhibitors.

Table 2: EGFR Tyrosine Kinase Inhibition Data

| Compound Derivative | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | EGFR | 2.80 nih.gov | Erlotinib | 0.04 nih.gov |

| Indole-oxadiazole coupled isoxazole hybrid (6m) | EGFR | 0.203 researchgate.net | Erlotinib | 0.421 researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anticancer agents by promoting histone acetylation and reactivating tumor suppressor genes. The indole framework is a key feature in several potent HDAC inhibitors.

A study focused on indole-based hydroxamic acid derivatives identified compounds with powerful, isoform-specific HDAC inhibitory activity. nih.govresearchgate.net For example, one derivative, compound 4o, was found to be a highly potent inhibitor of HDAC1 and HDAC6 with IC50 values of 1.16 nM and 2.30 nM, respectively. nih.govresearchgate.net Another compound, 4k, showed selectivity for HDAC6, with an IC50 of 5.29 nM. nih.govresearchgate.net Furthermore, research on 1,3,4-oxadiazole-containing hydroxamates has also yielded potent and selective inhibitors against HDAC1. rjpbr.com The proven efficacy of both the indole moiety and the oxadiazole scaffold in targeting HDACs suggests a strong potential for 5-(3-indolyl)-1,3,4-oxadiazole derivatives as effective HDAC inhibitors.

Table 3: HDAC Inhibition by Indole Derivatives

| Compound Derivative | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| Indole-based hydroxamic acid (4o) | HDAC1 | 1.16 nih.govresearchgate.net |

| Indole-based hydroxamic acid (4o) | HDAC6 | 2.30 nih.govresearchgate.net |

| Indole-based hydroxamic acid (4k) | HDAC1 | 115.20 nih.govresearchgate.net |

Thymidine Phosphorylase (TP) and Thymidylate Synthase (TS) Inhibition

Thymidine Phosphorylase (TP) and Thymidylate Synthase (TS) are critical enzymes in the pyrimidine (B1678525) salvage and synthesis pathways, respectively, which are essential for DNA replication and repair. The 1,3,4-oxadiazole (B1194373) ring is a key structural element in compounds designed to inhibit these enzymes. nih.gov

Research has explored various 1,3,4-oxadiazole derivatives as TP inhibitors. nih.govnih.gov For TS inhibition, a series of novel 1,3,4-oxadiazole thioether derivatives were synthesized and evaluated. One nitro-substituted compound from this series was identified as a potent inhibitor of both human TS (hTS) and Escherichia coli TS, with IC50 values of 0.62 µM and 0.47 µM, respectively. nih.gov Another study on hybrids containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties also yielded potent TS inhibitors. Two compounds from this series, designated 12 and 13, inhibited the TS enzyme with IC50 values of 2.52 µM and 4.38 µM, outperforming the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). nih.gov

Table 4: TS and TP Inhibition by 1,3,4-Oxadiazole Derivatives

| Compound Derivative | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 1,3,4-Oxadiazole thioether derivative (nitro-substituted) | Human Thymidylate Synthase | 0.62 nih.gov |

| 1,3,4-Oxadiazole thioether derivative (nitro-substituted) | E. coli Thymidylate Synthase | 0.47 nih.gov |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrid (12) | Thymidylate Synthase | 2.52 nih.gov |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrid (13) | Thymidylate Synthase | 4.38 nih.gov |

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Studies have shown that indole derivatives can act as potent inhibitors of this enzyme.

For example, a series of synthetic pyrazolo[1,5-a]indole derivatives were found to be strong catalytic inhibitors of Topo II, with IC50 values in the range of 10-30 µM. semanticscholar.org Another study on new indole derivatives of ursolic acid also identified a potent Topo II inhibitor. researchgate.nettmrjournals.com The most active compound, 5f, exhibited significant inhibition of Topoisomerase IIα, with inhibition rates of 83.5% at a 100 µM concentration and 43.2% at a 20 µM concentration. researchgate.net These compounds function as catalytic inhibitors, meaning they inhibit the enzyme's function without trapping it in a cleavable complex with DNA, a mechanism distinct from Topo II poisons like etoposide. semanticscholar.org

Table 5: Topoisomerase II Inhibition by Indole Derivatives

| Compound Derivative | Target Enzyme | IC50 / % Inhibition |

|---|---|---|

| Pyrazolo[1,5-a]indole derivatives (GS-2, -3, -4) | Topoisomerase II | 10-30 µM semanticscholar.org |

| Indole derivative of ursolic acid (5f) | Topoisomerase IIα | 83.5% at 100 µM researchgate.net |

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortalization, a key characteristic of cancer cells. The 1,3,4-oxadiazole scaffold is recognized as a promising core for the development of telomerase inhibitors.

Research into various heterocyclic systems incorporating the 1,3,4-oxadiazole ring has demonstrated significant telomerase inhibitory activity. For instance, pyridine-clubbed 1,3,4-oxadiazole derivatives showed inhibitory activity with IC50 values as low as 2.3 µM. nih.gov A separate study on quinoline-based 1,3,4-oxadiazole derivatives identified even more potent inhibitors, with IC50 values of 0.8 µM and 0.9 µM for two different halogenated derivatives. nih.gov Furthermore, a series of 2-phenyl-4H-chromone derivatives containing an amide and a 1,3,4-oxadiazole moiety produced some of the most potent telomerase inhibitors reported, with several compounds showing IC50 values below 1 µM, significantly superior to the reference compound staurosporine (B1682477) (IC50 = 6.41 µM). Mechanistic studies indicate that these compounds may exert their effect by reducing the expression of dyskerin, a protein essential for telomerase activity. nih.gov

Table 6: Telomerase Inhibition by 1,3,4-Oxadiazole Derivatives

| Compound Derivative | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 2-phenyl-4H-chromone-1,3,4-oxadiazole (A33) | Telomerase | < 1 |

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 nih.gov |

| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 nih.gov |

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia. A study of novel 2-thione-1,3,4-oxadiazole derivatives identified several compounds with potent inhibitory activity against these enzymes. nih.gov One aryl derivative, compound 5g, demonstrated outstanding inhibitory potential against α-amylase with an IC50 value of 13.09±0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC50 = 12.20±0.78 µg/ml). nih.gov Furthermore, two other analogs, 5a and 4a(a), exhibited strong inhibitory potential against the α-glucosidase enzyme, with IC50 values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively. nih.gov These values are competitive with the standard drug miglitol, which has an IC50 value of 11.47±0.02 µg/ml. nih.gov The research suggests that these oxadiazole derivatives could be promising candidates for the development of new agents for diabetes management. nih.gov

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µg/ml) | Standard Drug | Standard Drug IC50 (µg/ml) |

|---|---|---|---|---|

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 |

Data sourced from Bukhari et al. (2021). nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with Helicobacter pylori infections. A series of synthesized 1,3,4-oxadiazole derivatives were evaluated in vitro for their urease inhibitory activities, with several compounds demonstrating potent inhibition of Jack bean urease. Among the tested compounds, 5-(1H-Indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione showed notable activity. The inhibitory potential of these derivatives is often compared to a standard inhibitor like thiourea. The research into these compounds highlights their potential as leads for developing new treatments for urease-implicated diseases.

Beta-Glucuronidase Inhibition

Beta-glucuronidase is an enzyme whose increased activity is linked to the proliferation and invasion of cancer cells, particularly in liver and colon carcinomas. nih.gov A series of twenty-two indole-based 2,5-disubstituted-1,3,4-oxadiazole analogs were synthesized and screened for their inhibitory potential against β-glucuronidase. A majority of these compounds showed potent inhibitory activity, with IC50 values ranging from 0.9 ± 0.01 to 46.4 ± 0.9 µM. nih.gov This activity was superior to the standard drug D-saccharic acid 1,4-lactone, which has an IC50 of 48.1 ± 1.2 µM. nih.gov The most active analog in the series was a compound featuring dihydroxyl groups at the ortho and meta positions of a phenyl ring, indicating that the substitution pattern is crucial for inhibitory activity. nih.gov

Table 2: β-Glucuronidase Inhibitory Activity of Indole-Based Oxadiazole Analogs

| Compound Series | IC50 Range (µM) | Most Active Moiety | Standard Drug | Standard Drug IC50 (µM) |

|---|---|---|---|---|

| Indole-based oxadiazoles (B1248032) (1-22) | 0.9 ± 0.01 to 46.4 ± 0.9 | ortho, meta-dihydroxyphenyl | D-saccharic acid 1,4-lactone | 48.1 ± 1.2 |

Data sourced from Anouar et al. (2019). nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their selective inhibition is a well-established strategy for treating neurodegenerative disorders like Parkinson's disease. mdpi.com An indole-based oxadiazole derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was found to be a potent and selective inhibitor of MAO-B. mdpi.com This compound inhibited human MAO-B with an IC50 value of 0.036 µM, while showing only weak inhibition of the MAO-A isoform (IC50 = 150 µM). mdpi.com This high selectivity for MAO-B makes such indole-oxadiazole scaffolds promising candidates for developing new therapeutic agents for neurodegenerative diseases. mdpi.comnih.gov Other studies on different 1,3,4-oxadiazole derivatives have also reported promising inhibitory effects on both MAO-A and MAO-B. nih.gov

Table 3: MAO-A and MAO-B Inhibition by an Indole-Oxadiazole Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 | MAO-B selective |

| MAO-B | 0.036 |

Data sourced from Shetnev et al. (2023). mdpi.com

Cellular and In Vitro Model Studies

Anti-proliferative Effects on Various Cancer Cell Lines (e.g., MCF-7, HT29, HeLa, HepG2, HCT 116, MDA-MB-231)

Derivatives containing the indole and oxadiazole moieties have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. While research on the exact 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is specific, structurally related compounds such as 5-(3-indolyl)-1,3,4-thiadiazoles have been evaluated. Certain derivatives of this thiadiazole analog showed significant cytotoxicity against multiple cancer cell lines. nih.gov For instance, the introduction of 4-dimethylamino and 3,4,5-trimethoxy groups onto a C-2 phenyl ring resulted in selective activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov

Another study on indole-aryl amide derivatives found one compound to be selectively toxic toward the HT29 malignant colon cell line, while not affecting healthy human intestinal cells. mdpi.com Some of these derivatives were also active against MCF-7 and PC-3 (prostate cancer) cells, with IC50 values in the low micromolar and even nanomolar range. mdpi.comnih.gov These findings underscore the potential of the indole core, combined with heterocyclic rings like oxadiazole, as a basis for the development of new anticancer agents.

Table 4: Anti-proliferative Activity of Selected Indole Derivatives

| Compound Class | Cell Line | Effect | IC50 |

|---|---|---|---|

| 5-(3-indolyl)-1,3,4-thiadiazole derivative (5k) | MCF-7 | Selective Cytotoxicity | Not specified |

| 5-(3-indolyl)-1,3,4-thiadiazole derivative (5l) | MDA-MB-231 | Selective Cytotoxicity | Not specified |

| Indole-aryl amide derivative (2) | MCF-7 | Cytotoxicity | 0.81 µM |

| Indole-aryl amide derivative (5) | HT-29 | Selective Cytotoxicity | Not specified |

Data sourced from Kumar et al. (2010) and Di Sarno et al. (2021). nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Modulation

The anti-proliferative effects of indole derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Studies on certain indole-aryl amides revealed that they can cause cell cycle arrest, particularly in the G1 phase, and promote apoptosis in cancer cells like HT29. mdpi.com Similarly, nortopsentin analogues, which are bis-indolyl alkaloids, have been shown to induce a pro-apoptotic mechanism in human hepatoma HepG2 cells. core.ac.uk This process was associated with mitochondrial dysfunction and an accumulation of cells in the subG0/G1 phase of the cell cycle, which is characteristic of apoptosis. core.ac.uk Investigations into benzimidazole-based 1,3,4-oxadiazole derivatives also found that the most potent compounds suppressed the cell cycle and induced apoptosis. mdpi.com These mechanistic insights suggest that indole-oxadiazole derivatives can interfere with fundamental cellular processes that govern cancer cell survival and proliferation.

Protective Effects against Oxidative Stress in Fibroblast Models

Derivatives of 5-(3-Indolyl)-1,3,4-oxadiazole have demonstrated notable protective capabilities in in vitro models of oxidative stress using fibroblasts. Specifically, certain S-alkylated derivatives of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones were found to protect Friedreich's ataxia fibroblasts from the detrimental effects of glutathione (B108866) depletion. nih.gov This depletion was induced by buthionine sulfoximine, an inhibitor of the γ-glutamylcysteine synthetase enzyme. nih.gov The effective compounds typically featured a methyl substitution on the indole ring and a propyl, butyl, or benzyl (B1604629) group on the sulfhydryl moiety, highlighting specific structural requirements for this protective activity. nih.gov

In Vivo Animal Model Investigations (Excluding Clinical Human Data)

The therapeutic potential of these compounds has been further explored in various in vivo animal models, ranging from simple nematodes to more complex rodent systems. These studies provide crucial insights into the systemic effects of the derivatives on oxidative stress, inflammation, pain, hyperglycemia, and microbial infections.

Oxidative Stress Mitigation in Caenorhabditis elegans Models

The nematode Caenorhabditis elegans serves as a valuable model for studying oxidative stress and aging. In this context, two of the active 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole derivatives that showed promise in fibroblast models were also tested for their ability to mitigate oxidative stress in vivo. nih.gov These compounds were found to reproducibly enhance the survival of C. elegans when the nematodes were subjected to oxidative stress induced by juglone, a compound that generates intracellular reactive oxygen species (ROS). nih.govcimap.res.in This finding suggests that the protective effects observed in cell culture translate to a whole-organism system, reinforcing the antioxidant potential of this chemical scaffold. nih.gov

Anti-inflammatory and Analgesic Effects in Rodent Models

The 1,3,4-oxadiazole nucleus is a common feature in compounds designed to possess anti-inflammatory and analgesic properties. nih.govbrieflands.com Derivatives are frequently evaluated in established rodent models to quantify these effects. The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema test, where a reduction in paw swelling indicates efficacy. brieflands.comnih.gov Analgesic potential is commonly measured through the acetic acid-induced writhing test in mice or the tail-flick test, which assess responses to chemical and thermal pain stimuli, respectively. nih.govmdpi.com

Studies on various 1,3,4-oxadiazole derivatives have shown significant activity, often comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov For instance, certain novel imidazolyl-1,3,4-oxadiazoles demonstrated considerable anti-inflammatory and analgesic responses in these models. nih.gov Similarly, derivatives of pyrrolo[3,4-d]pyridazinone containing a 1,3,4-oxadiazole-2-thione ring have shown potent antinociceptive activity in both the tail-flick and formalin tests in rodents. mdpi.com These investigations underscore the potential of the 1,3,4-oxadiazole scaffold, including its indole-substituted variants, in developing new agents to manage pain and inflammation. nih.gov

Table 1: Representative Anti-inflammatory and Analgesic Activity of 1,3,4-Oxadiazole Derivatives in Rodent Models The data presented is representative of the compound class and not specific to the 5-(3-indolyl) derivative unless stated.

| Activity | Model | Typical Endpoint Measured | General Finding for 1,3,4-Oxadiazole Derivatives |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Inhibition of paw volume increase (%) | Significant reduction in edema, comparable to standard drugs. brieflands.comnih.gov |

| Analgesic (Chemical) | Acetic acid-induced writhing test (mice) | Reduction in the number of writhes | Potent analgesic activity observed. nih.gov |

| Analgesic (Thermal) | Tail-flick test (rodents) | Increased latency to tail withdrawal | Effective in attenuating response to thermal stimuli. mdpi.com |

Anti-hyperglycemic Activity in STZ-induced Models

Streptozotocin (STZ) is a chemical agent widely used to induce a state of hyperglycemia in animal models, mimicking aspects of type 1 diabetes by selectively destroying pancreatic β-cells. excli.depeerj.com Several studies have investigated the potential of 1,3,4-oxadiazole derivatives to manage high blood glucose levels in these STZ-induced diabetic models. ijper.org

In one such study, diabetic rats treated with an oxadiazole derivative showed a significant, duration-dependent reduction in blood glucose levels over a 14-day period. nih.gov This was accompanied by improvements in other diabetes-related biomarkers, including a significant decrease in glycated hemoglobin (HbA1c) and an increase in serum insulin (B600854) levels compared to the untreated diabetic control group. nih.gov Furthermore, these derivatives have also been shown to positively impact lipid profiles, reducing elevated levels of cholesterol and triglycerides that often accompany diabetes. nih.gov These findings suggest that the 1,3,4-oxadiazole scaffold is a promising foundation for developing novel anti-hyperglycemic agents.

Evaluation of Antimicrobial Spectrum (Bacterial, Fungal)

The 1,3,4-oxadiazole ring is a key pharmacophore in a wide array of compounds synthesized for their antimicrobial properties. mdpi.comptfarm.pl Derivatives incorporating this moiety have been extensively tested against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species. mdpi.combeilstein-journals.org

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies have confirmed their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. ptfarm.plbeilstein-journals.org

The activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. Certain 1,3,4-oxadiazole derivatives have shown potent activity, with MIC values against S. aureus ranging from 4 to 32 µg/ml. nih.gov Some compounds have exhibited inhibitory effects comparable or even superior to standard antibiotics like ciprofloxacin. ptfarm.pl The incorporation of an indole ring, as in the target compound's class, has also been explored, with some indole-oxadiazole derivatives showing promising antimicrobial results. researchgate.net

Table 2: Antibacterial Spectrum of Representative 1,3,4-Oxadiazole Derivatives MIC values can vary significantly based on the specific derivative's structure.

| Bacterial Species | Gram Stain | Observed Activity of Derivatives | Reported MIC Range (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | Potent activity, including against MRSA strains. nih.gov | 4 - 32 nih.gov |

| Bacillus subtilis | Positive | Significant inhibitory effects. ptfarm.plbeilstein-journals.org | 0.78 (for select derivatives) nih.gov |

| Escherichia coli | Negative | Moderate to good activity. beilstein-journals.orgnih.gov | Variable |

| Pseudomonas aeruginosa | Negative | Activity demonstrated, sometimes stronger than ampicillin. nih.gov | Variable |

Antifungal Activity

Derivatives of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one have demonstrated significant antifungal properties against a variety of plant pathogenic fungi. Research has highlighted their efficacy in inhibiting the growth of several economically important pathogens.

Notably, certain indole derivatives incorporating the 1,3,4-oxadiazole moiety have shown potent, broad-spectrum antifungal activity. For instance, compound E1 exhibited superior bioactivity against Botrytis cinerea, the causative agent of gray mold, with a median effective concentration (EC50) of 2.8 µg/mL. This was considerably more effective than the commercial fungicide azoxystrobin, which had an EC50 of 15.2 µg/mL against the same pathogen. In vivo tests confirmed these findings, with E1 providing a 91.9% protective effect against B. cinerea on blueberry leaves at a concentration of 200 µg/mL.

The antifungal action of these compounds extends to other significant plant pathogens. Studies have shown moderate to excellent inhibitory activity of 3-indolyl-3-hydroxy oxindole derivatives against Rhizoctonia solani and B. cinerea. mdpi.com For example, compound 3u displayed an exceptional EC50 of 3.44 mg/L against R. solani, outperforming the commercial fungicides carvacrol (B1668589) (7.38 mg/L) and phenazine-1-carboxylic acid (11.62 mg/L). mdpi.com Against B. cinerea, compound 3u also showed a high inhibition rate of 91.05% at 50 mg/L. mdpi.com

Further research into other substituted 1,3,4-oxadiazole derivatives has indicated moderate inhibition against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani at a concentration of 50 mg/L. sioc-journal.cnnih.gov Specifically, one derivative, compound 5b, demonstrated an inhibition rate of over 85% against both Botrytis cinerea and Rhizoctonia solani. sioc-journal.cn

The mechanism of this antifungal action appears to involve the disruption of fungal cell integrity. Scanning electron microscopy of B. cinerea hyphae treated with compound E1 revealed abnormal shrinkage and significant morphological changes. Further investigation indicated that E1 alters the integrity of the cell wall and cell membrane, leading to increased malondialdehyde content, cellular leakage, and eventual rupture of the cell membrane.

Antifungal Activity of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one Derivatives

| Compound | Fungus | EC50 (µg/mL) | Inhibition Rate (%) @ Concentration (mg/L) | Reference |

|---|---|---|---|---|

| E1 | Botrytis cinerea | 2.8 | 91.9 @ 200 (in vivo) | |

| Azoxystrobin (Control) | Botrytis cinerea | 15.2 | - | |

| 3u | Rhizoctonia solani | 3.44 | 100 @ 50 | mdpi.com |

| Carvacrol (Control) | Rhizoctonia solani | 7.38 | 91.56 @ 50 | mdpi.com |

| Phenazine-1-carboxylic acid (Control) | Rhizoctonia solani | 11.62 | 81.07 @ 50 | mdpi.com |

| 3u | Botrytis cinerea | - | 91.05 @ 50 | mdpi.com |

| 5b | Botrytis cinerea | - | >85 @ 50 | sioc-journal.cn |

| 5b | Rhizoctonia solani | - | >85 @ 50 | sioc-journal.cn |

Anti-biofilm Activity

In addition to their antifungal properties, 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses.

Studies have shown that certain 1,3,4-oxadiazole derivatives can effectively prevent the formation of biofilms by Staphylococcus aureus, a major human pathogen responsible for a wide range of infections. nih.gov These compounds were found to inhibit biofilm formation in a dose-dependent manner. nih.gov For instance, three novel 1,3,4-oxadiazole derivatives, OZE-I, OZE-II, and OZE-III, were effective not only against planktonic (free-floating) S. aureus cells but also in preventing biofilm development. nih.gov

The anti-biofilm activity of these compounds is linked to the downregulation of genes involved in biofilm formation. At sub-inhibitory concentrations, these 1,3,4-oxadiazole derivatives were shown to inhibit the transcription of the spa gene, which is associated with biofilm production in S. aureus. nih.gov This suggests a specific mechanism of action beyond simple bactericidal or bacteriostatic effects.

Further research has explored derivatives of a 1,3,4-oxadiazole-based compound known as 1771. One such derivative, compound 13, demonstrated significantly enhanced activity against a range of multidrug-resistant S. aureus strains. unime.itresearchgate.net While the parent compound 1771 showed a 50% reduction in biofilm formation of S. aureus strain SH1000 at a concentration between 4 and 8 μg/mL, some of the newly synthesized derivatives required higher concentrations to achieve the same effect. unime.it

**Anti-biofilm Activity of 1,3,4-Oxadiazole Derivatives against *S. aureus***

| Compound | Biofilm Inhibition | Mechanism of Action | Reference |

|---|---|---|---|

| OZE-I, OZE-II, OZE-III | Dose-dependent inhibition of biofilm formation | Downregulation of the biofilm-related gene spa | nih.gov |

| 1771 | 50% reduction in biofilm formation at 4-8 μg/mL | Not specified | unime.it |

| Compound 13 (derivative of 1771) | Enhanced activity against multidrug-resistant strains | Not specified | unime.itresearchgate.net |

Elucidation of Specific Biological Targets and Underlying Mechanisms of Action

The diverse biological activities of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one derivatives stem from their interaction with various cellular targets and modulation of key biological pathways.

Interaction with Bcl-2 Protein

A significant area of investigation has been the interaction of these compounds with the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.

A series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines have been designed and synthesized as potential inhibitors of Bcl-2. nih.gov These compounds have shown sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines. nih.gov Notably, the 2-nitrophenyl analogue, compound 8a, and another derivative, 8e, exhibited binding affinity to Bcl-2 comparable to the natural product-based inhibitor, gossypol, as determined by an ELISA assay. nih.gov

Further studies involving virtual screening and structure-activity relationship (SAR) analysis led to the discovery of another potent Bcl-2 inhibitor, compound 16j (5-(indole-3-yl)-2-[(2-nitrophenyl)amino] nih.govmdpi.com-oxadiazole). nih.govcardiff.ac.uk This compound demonstrated a strong ability to bind to the BH3 binding pocket of the Bcl-2 protein, with an IC50 value of 4.27 µM in an ELISA assay. nih.govcardiff.ac.uk This binding affinity correlated with its potent in vitro inhibitory activity against metastatic human breast cancer (MDA-MB-231) and human cervical cancer (HeLa) cell lines. nih.govcardiff.ac.uk

Inhibitory Activity of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one Derivatives against Bcl-2

| Compound | Cell Line | IC50 (µM) | Bcl-2 Binding Affinity (ELISA IC50, µM) | Reference |

|---|---|---|---|---|

| 8a | Bcl-2 expressing human cancer cell lines | Sub-micromolar | Comparable to gossypol | nih.gov |

| 8e | Bcl-2 expressing human cancer cell lines | Sub-micromolar | Comparable to gossypol | nih.gov |

| 16j | MDA-MB-231, HeLa | Sub-micromolar | 4.27 | nih.govcardiff.ac.uk |

| Gossypol (Control) | - | - | ~2x stronger than 16j | cardiff.ac.uk |

Modulation of Growth Factors and Kinases

The molecular framework of indole-1,3,4-oxadiazole has also been utilized to develop inhibitors of key enzymes involved in cell signaling pathways, such as growth factor receptors and kinases. Dysregulation of these pathways is a common feature of many diseases, including cancer.

Research into 4-azaindole-morpholine-1,3,4-oxadiazole conjugates has identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. researchgate.net Several compounds from this series displayed significant in vitro activity against various cancer cell lines, with IC50 values ranging from 1.12 to 14.15 μM, surpassing the efficacy of the standard EGFR inhibitor, erlotinib. researchgate.net

Specifically, compounds 5f and 5m from this study exhibited superior inhibitory activity against tyrosine kinase EGFR when compared to erlotinib. researchgate.net In silico docking studies supported these findings, indicating favorable interactions between these compounds and the EGFR active site. researchgate.net While these compounds are not direct derivatives of 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one, they highlight the potential of the broader indole-oxadiazole scaffold to modulate kinase activity.

Molecular Mechanisms of Anti-inflammatory Action

Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory properties. nih.govresearchgate.netnih.govmdpi.com The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. mdpi.com However, a significant side effect of many NSAIDs is gastrointestinal irritation. mdpi.com

Research suggests that incorporating an oxadiazole moiety into anti-inflammatory agents may reduce these side effects. researchgate.net The anti-inflammatory activity of some oxadiazole derivatives is thought to be based on a dual mechanism involving the inhibition of both COX and lipoxygenase (LOX) enzymes. researchgate.net

A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were synthesized and showed promising anti-inflammatory activity. nih.gov In particular, compounds 6i and 6t were identified as having the best activity in reducing rat paw edema, a common model for inflammation. nih.gov This suggests that these compounds can effectively modulate inflammatory pathways, although the precise molecular targets within these pathways require further elucidation.

Mechanistic Basis of Antimicrobial Action (e.g., Peptide Deformylase, PDF inhibition)

The antimicrobial activity of 1,3,4-oxadiazole derivatives has been linked to the inhibition of essential bacterial enzymes, with peptide deformylase (PDF) being a key target. researchgate.netnih.gov PDF is a metalloprotease that is crucial for bacterial protein maturation. nih.gov It removes the N-formyl group from the N-terminal methionine of newly synthesized proteins, a step that is vital for bacterial survival. nih.gov

Molecular docking studies have been employed to investigate the interaction between 1,3,4-oxadiazole derivatives and the active site of PDF. researchgate.netniscpr.res.in These computational analyses have shown that the compounds can fit into the active site of the enzyme and interact with key amino acid residues, thereby inhibiting its function. researchgate.netniscpr.res.in This inhibition of PDF leads to a disruption of protein synthesis in bacteria, ultimately resulting in an antibacterial effect. nih.gov This mechanism provides a clear molecular basis for the antimicrobial properties of this class of compounds.

Structure Activity Relationship Sar and Rational Ligand Design Principles for 5 3 Indolyl 1,3,4 Oxadiazol 2 3h One Scaffolds

Impact of Substituent Variations on the Indole (B1671886) Moiety

The indole nucleus is a cornerstone of the 5-(3-indolyl)-1,3,4-oxadiazol-2(3H)-one scaffold, and substitutions on this ring system have a profound impact on biological activity. The position, size, and electronic nature of these substituents can dictate the molecule's potency and selectivity.

Research into related indolyl-oxadiazole and indolyl-thiadiazole structures has provided significant insights. For instance, in a series of 5-(indole-2-yl)-1,2,4-oxadiazoles evaluated for anticancer activity, the placement of substituents on the indole ring was critical. A benzyloxyl group at the C-4 position of the indole conferred better antiproliferative activity compared to a methyl group at the C-6 position. ddtjournal.com Similarly, studies on 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones found that a simple methyl substitution on the indole ring was beneficial for activity against oxidative stress. nih.gov

The introduction of halogens onto the indole ring is another key strategy. In a series of 5-(3-indolyl)-1,3,4-thiadiazoles, a bioisostere of the oxadiazole scaffold, the derivative bearing a 5-bromo indolyl substituent was identified as the most potent compound in suppressing the growth of pancreatic cancer cells. nih.gov This highlights the potential for electron-withdrawing groups at the C-5 position to enhance cytotoxic activity. The specific position of linkage to the indole ring itself is a major variable; while the title compound is linked at the 3-position, other isomers, such as those linked at the 5-position of the indole, have also been explored for different biological targets. researchgate.net

| Scaffold Type | Indole Substitution | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Indolyl-1,2,4-oxadiazole | Benzyloxyl | C-4 | Improved antiproliferative activity | ddtjournal.com |

| Indolyl-1,2,4-oxadiazole | Methyl | C-6 | Less active than C-4 benzyloxyl | ddtjournal.com |

| Indolyl-oxadiazole-thione | Methyl | Indole Ring | Enhanced protection against oxidative stress | nih.gov |

| Indolyl-1,3,4-thiadiazole | Bromo | C-5 | Most potent anticancer activity in the series | nih.gov |

Influence of Substitutions on the 1,3,4-Oxadiazolone Ring System

The 1,3,4-oxadiazol-2(3H)-one ring is not merely a structural linker but an active participant in ligand-target interactions. Substitutions directly on this heterocycle, particularly at the N-3 and C-5 positions, are crucial for modulating activity. The core structure features the indole group at C-5, leaving the N-3 position as a primary site for modification.

In studies of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones as fatty acid amide hydrolase (FAAH) inhibitors, structural variations at the N-3 position were extensively explored. researchgate.net Attaching a phenyl ring at this position was a common strategy, and its substitution pattern was critical. The inclusion of halogen atoms on this phenyl ring was found to be favorable for potency, whereas bulky ortho-substituents were not well-tolerated. researchgate.net

While the core of this article is the oxadiazol-2-one, valuable SAR data can be gleaned from close analogs where the exocyclic oxygen is replaced. For example, in 1,3,4-oxadiazole-2(3H)-thione analogs, S-alkylation at the C-2 position with groups like propyl, butyl, or benzyl (B1604629) yielded compounds with significant protective effects against oxidative stress. nih.gov In another example involving 2,5-disubstituted 1,3,4-thiadiazoles, a wide range of substituents at the C-2 position (analogous to the N-3 substituent in the oxadiazolone) dramatically influenced anticancer activity. nih.gov Groups such as benzyl, 3,4-dimethoxyphenyl, and 3,4,5-trimethoxyphenyl at this position modulated both the potency and the selectivity against different cancer cell lines. nih.gov This suggests that the substituent at the N-3 position of the oxadiazolone ring likely plays a key role in defining the pharmacological profile by interacting with specific pockets in the target protein.

| Ring System | Position of Substitution | Substituent Type | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazol-2(3H)-one | N-3 (via phenyl ring) | Halogens | Favorable for FAAH inhibition | researchgate.net |

| 1,3,4-Oxadiazol-2(3H)-one | N-3 (via phenyl ring) | Ortho-substituents | Not tolerated for FAAH inhibition | researchgate.net |

| 1,3,4-Oxadiazole-2(3H)-thione | C-2 (S-alkylation) | Propyl, Butyl, Benzyl | Active against oxidative stress | nih.gov |

| 1,3,4-Thiadiazole (B1197879) | C-2 | Benzyl, Dimethoxyphenyl | Significant cytotoxicity | nih.gov |

Role of Linker Chains and Spacers on Biological Activity

In derivatives related to the 5-(3-indolyl)-1,3,4-oxadiazole scaffold, a common modification is the introduction of a linker between the indole C-3 position and the oxadiazole C-5 position. A simple methylene (B1212753) (-CH2-) group, as seen in 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones, provides flexibility, allowing the two ring systems to adopt an optimal orientation for binding. nih.gov The length and nature of this alkyl linker can be varied to probe the distance requirements of the target's binding pocket. nih.govresearchgate.net

Linkers are also frequently employed at other positions of the oxadiazole ring to connect to additional pharmacophoric groups. For instance, a sulfanylmethyl (-S-CH2-) linker attached to the C-2 position of a 1,3,4-oxadiazole (B1194373) ring was a key feature in a series of potent Glycogen synthase kinase-3beta (GSK-3β) inhibitors. nih.gov More complex linkers, such as a mercapto acetylamido (-S-CH2-CO-NH-) chain, have been used to connect the oxadiazole C-2 position to other aryl or heteroaryl groups, creating compounds with significant anticancer activity. nih.gov The atoms within the linker (e.g., sulfur, nitrogen) can also serve as important hydrogen bond acceptors or donors, contributing directly to ligand-target interactions.

Bioisosteric Replacements and Their Effects on Pharmacological Profiles